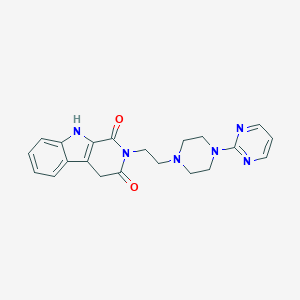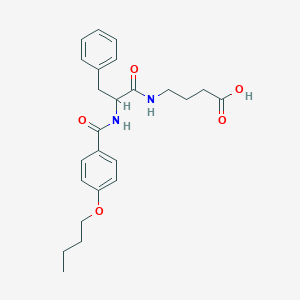
4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as Boc-L-Phe-L-Leu-L-Phe-L-Leu-L-Val-OH and is a type of peptide that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid involves its ability to bind to specific receptors in the body. This binding triggers a cascade of events that leads to various biological effects, including inhibition of inflammation and cancer cell growth. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid are diverse and depend on the specific application. In medicine, this compound has been found to have anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. In agriculture, this compound has been found to act as a plant growth regulator and a biopesticide.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid in lab experiments include its high purity, stability, and reproducibility. This compound can be synthesized in large quantities, making it readily available for research purposes. The limitations of using this compound in lab experiments include its high cost and potential toxicity.
Orientations Futures
There are several future directions for the research and development of 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. In agriculture, this compound has the potential to be used as a biopesticide and plant growth regulator, and further research is needed to explore its efficacy in these applications.
Méthodes De Synthèse
The synthesis of 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid can be achieved using several methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, while in SPPS, the peptide is synthesized in solution. The most commonly used method for the synthesis of this compound is SPPS, which involves the stepwise addition of amino acids to the growing peptide chain.
Applications De Recherche Scientifique
The 4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a biopesticide.
Propriétés
Numéro CAS |
172798-63-9 |
|---|---|
Nom du produit |
4-((2-((4-Butoxybenzoyl)amino)-1-oxo-3-phenylpropyl)amino)butanoic acid |
Formule moléculaire |
C24H30N2O5 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
4-[[2-[(4-butoxybenzoyl)amino]-3-phenylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C24H30N2O5/c1-2-3-16-31-20-13-11-19(12-14-20)23(29)26-21(17-18-8-5-4-6-9-18)24(30)25-15-7-10-22(27)28/h4-6,8-9,11-14,21H,2-3,7,10,15-17H2,1H3,(H,25,30)(H,26,29)(H,27,28) |
Clé InChI |
IZBGNACBQJWBBQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCCCC(=O)O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCCCC(=O)O |
Synonymes |
4-[[2-[(4-butoxybenzoyl)amino]-3-phenyl-propanoyl]amino]butanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



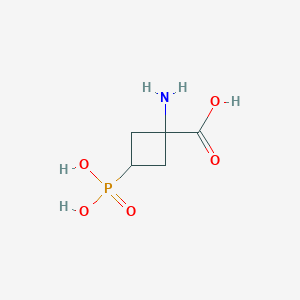
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)

![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)

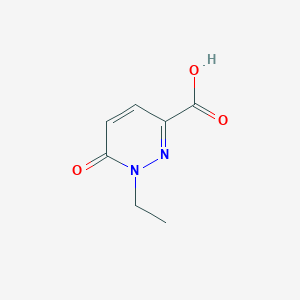




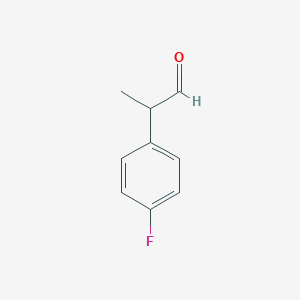
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
